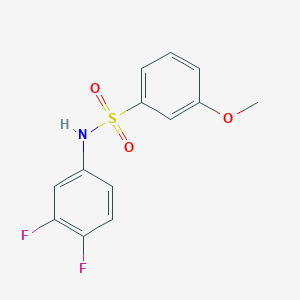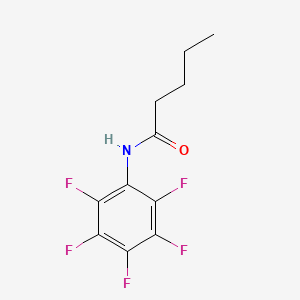![molecular formula C14H15ClN2O2S B10965589 3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B10965589.png)
3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This particular compound features a chloro and methyl substitution on the benzene ring, along with a pyridine moiety, which can contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide can be achieved through a multi-step process involving the following key steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 1-(pyridin-2-yl)ethylamine. This reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyridine moiety, which can be converted to its corresponding N-oxide or reduced to a piperidine derivative.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
Substitution: Depending on the nucleophile used, products such as 3-amino-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide or 3-thio-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide can be formed.
Oxidation: The major product is the N-oxide derivative of the pyridine ring.
Reduction: The major product is the piperidine derivative of the pyridine ring.
Hydrolysis: The products are 3-chloro-2-methylbenzenesulfonic acid and 1-(pyridin-2-yl)ethylamine.
Scientific Research Applications
3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide moiety is known for its ability to inhibit certain enzymes, making it a valuable tool in biochemical studies.
Medicine: Due to its potential antibacterial and antifungal properties, it is investigated for use in developing new therapeutic agents.
Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide
- 3-bromo-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide
- 3-fluoro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide
- 3-iodo-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide
Uniqueness
The unique combination of the chloro and methyl groups on the benzene ring, along with the pyridine moiety, imparts distinct chemical and biological properties to This compound. Compared to its analogs, the chloro substitution may enhance its reactivity in certain chemical reactions and its binding affinity to specific biological targets.
Properties
Molecular Formula |
C14H15ClN2O2S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-10-12(15)6-5-8-14(10)20(18,19)17-11(2)13-7-3-4-9-16-13/h3-9,11,17H,1-2H3 |
InChI Key |
CLWBSYBQCIMVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


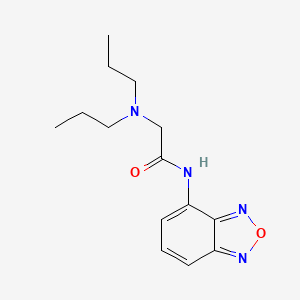
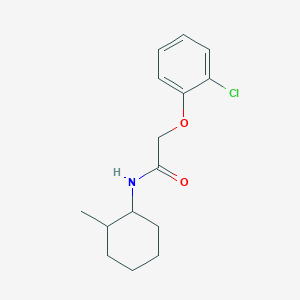
![3-(4-chlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10965525.png)
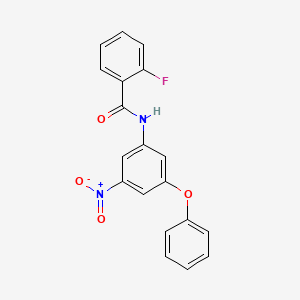
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B10965536.png)
![N-(4-tert-butylcyclohexyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10965541.png)
![(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10965546.png)
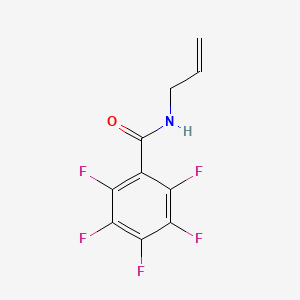
![1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone](/img/structure/B10965554.png)
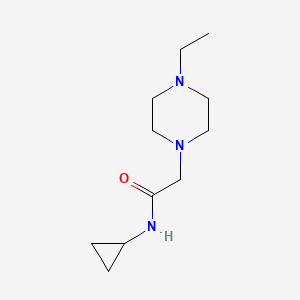
![1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10965562.png)
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10965570.png)
